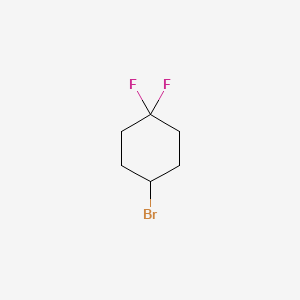

4-Bromo-1,1-difluorocyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2/c7-5-1-3-6(8,9)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBBBQOVOAUKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303409 | |

| Record name | 4-Bromo-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-51-0 | |

| Record name | 4-Bromo-1,1-difluorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,1-difluoro-cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Bromo-1,1-difluorocyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The gem-difluoroalkyl group, in particular, serves as a crucial bioisostere for carbonyls and other functional groups, enhancing metabolic stability and influencing molecular conformation. This guide provides a comprehensive technical overview of the synthesis of 4-Bromo-1,1-difluorocyclohexane, a valuable building block for the development of novel therapeutics. We will delve into the prevalent synthetic strategies, with a focus on the deoxofluorination of 4-bromocyclohexanone, offering a detailed, field-proven protocol, mechanistic insights, and a discussion of critical process parameters. This document is designed to equip researchers with the necessary knowledge to safely and efficiently synthesize this important intermediate.

Introduction: The Significance of Fluorinated Cyclohexanes in Drug Discovery

The cyclohexane ring is a ubiquitous motif in a vast array of bioactive molecules. Its conformational flexibility allows for the precise spatial orientation of substituents, which is critical for molecular recognition and binding affinity. The introduction of gem-difluoro groups onto this scaffold imparts a range of desirable properties. The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidation. Furthermore, the high electronegativity of fluorine can alter the acidity of neighboring protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are pivotal for drug-target engagement.

This compound, with its dual functionality of a reactive bromine atom and a stable gem-difluoro group, is a versatile intermediate. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents, while the difluorinated position provides a stable anchor with beneficial metabolic properties.

Synthetic Strategy: Deoxofluorination of 4-Bromocyclohexanone

The most direct and widely employed method for the synthesis of this compound is the deoxofluorination of the corresponding ketone, 4-bromocyclohexanone. This transformation replaces the carbonyl oxygen with two fluorine atoms.

Diagram 1: Overall Synthetic Transformation

Caption: Synthetic route from 4-bromocyclohexanone to this compound.

Choice of Fluorinating Agent: A Critical Decision

The selection of the deoxofluorinating agent is paramount to the success of the synthesis. The two most common reagents for this transformation are Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).[1]

| Reagent | Advantages | Disadvantages |

| DAST | Highly effective for a wide range of substrates. | Thermally unstable, can decompose explosively above 90°C. Highly sensitive to moisture. |

| Deoxo-Fluor® | More thermally stable than DAST, offering a better safety profile.[2] Often provides higher yields with fewer byproducts. | Generally more expensive than DAST. |

For this guide, we will focus on a protocol utilizing Deoxo-Fluor® due to its enhanced thermal stability, which is a critical consideration for ensuring a self-validating and safe experimental design.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the deoxofluorination of ketones and is designed for a laboratory scale synthesis.[2]

Materials:

-

4-Bromocyclohexanone (1.0 eq)

-

Deoxo-Fluor® (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Flame-dried, three-necked round-bottom flask with a magnetic stir bar

-

Septa

-

Nitrogen or Argon inlet

-

Addition funnel

-

Thermometer

-

Ice-water bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-bromocyclohexanone (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C using an ice-water bath.

-

Addition of Deoxo-Fluor®: Slowly add Deoxo-Fluor® (2.5 eq) dropwise to the stirred solution via a syringe or an addition funnel over 30 minutes. Caution: The reaction can be exothermic. Maintain the internal temperature below 5°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur. Ensure adequate ventilation and a sufficiently large flask to accommodate the foaming.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes). Combine all organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Mechanistic Rationale

The deoxofluorination of a ketone with Deoxo-Fluor® proceeds through a series of steps:

-

Activation of the Carbonyl: The carbonyl oxygen of 4-bromocyclohexanone attacks the electrophilic sulfur atom of Deoxo-Fluor®.

-

Formation of a Fluorooxosulfonium Intermediate: This initial adduct rearranges to form a more stable intermediate.

-

Nucleophilic Fluoride Delivery: A fluoride ion is delivered to the carbocationic center, leading to the formation of a gem-difluoroalkane and sulfur dioxide as a byproduct.

Diagram 3: Simplified Deoxofluorination Mechanism

Caption: Simplified mechanism of deoxofluorination.

Characterization and Quality Control

Ensuring the purity and identity of the final product is crucial. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic shifts for the protons on the cyclohexane ring, with coupling to the fluorine atoms.

-

¹³C NMR: The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity of the product and determine its molecular weight.

-

Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1715 cm⁻¹) is a key indicator of a successful reaction.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| 4-Bromocyclohexanone | C₆H₉BrO | 177.04 g/mol | 22460-52-2 |

| This compound | C₆H₉BrF₂ | 199.04 g/mol | 1196156-51-0[3] |

Safety and Handling

Deoxofluorinating agents are hazardous and must be handled with extreme care in a well-ventilated fume hood.

-

Deoxo-Fluor®: Reacts exothermically with water to produce HF. It is a respiratory hazard and should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

DAST: Is thermally unstable and can decompose explosively. It is also highly reactive with water. Strict temperature control is essential when using DAST.

-

Quenching: The quenching step with sodium bicarbonate is highly exothermic and produces a large volume of gas. It must be performed slowly and with caution in an ice bath.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of this compound via deoxofluorination of 4-bromocyclohexanone is a robust and reliable method for accessing this valuable fluorinated building block. The use of Deoxo-Fluor® is recommended for its improved safety profile over DAST. Careful attention to anhydrous conditions, temperature control, and safe handling practices are essential for a successful and safe synthesis. This guide provides a solid foundation for researchers to produce high-purity this compound for applications in drug discovery and development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wipf, P., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168*. Retrieved from [Link]

-

Chang, Y., Lee, H., & Bae, C. (2012). Direct Fluorination of the Carbonyl Group of Benzophenones Using Deoxo-Fluor®: Preparation of Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 89, 4. Retrieved from [Link]

Sources

Introduction: A Modern Building Block for Medicinal Chemistry

An In-depth Technical Guide to 4-Bromo-1,1-difluorocyclohexane: Properties, Synthesis, and Applications

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The gem-difluoro group (CF₂) is particularly prized as a bioisostere of a carbonyl group or ether oxygen, offering a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa without introducing excessive steric bulk.[1] When installed on a cyclohexane ring—a ubiquitous scaffold in bioactive molecules—the resulting 1,1-difluorocyclohexane motif provides a conformationally restricted, metabolically robust core.

This compound emerges as a highly valuable bifunctional building block. It combines the advantageous properties of the gem-difluorocyclohexane core with a synthetically versatile bromine handle. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, plausible synthetic routes, anticipated reactivity, and strategic applications of this important intermediate.

Physicochemical and Spectroscopic Properties

Chemical Identity

A clear identification of the molecule is fundamental. The key identifiers for this compound are summarized below.

| Parameter | Value | Reference(s) |

| CAS Number | 1196156-51-0 | [2] |

| Molecular Formula | C₆H₉BrF₂ | [2] |

| Molecular Weight | 199.04 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1CC(CCC1Br)(F)F | [2] |

| InChIKey | SPBBBQOVOAUKEG-UHFFFAOYSA-N | [2] |

Physical Properties

While this compound is readily available from commercial suppliers, comprehensive, experimentally determined physical property data is not widely published. The table below summarizes known data and expert-informed expectations.

| Property | Value / Observation | Reference(s) |

| Physical Form | Colorless to light yellow liquid | [3] |

| Flash Point | 55 °C | [3] |

| Boiling Point | Data not available. Expected to be significantly higher than 1,1-difluorocyclohexane due to the higher molecular weight and polarity imparted by the bromine atom. | |

| Density | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). |

Anticipated Spectroscopic Profile

While specific spectra are not publicly available, the structure of this compound allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The molecule possesses a plane of symmetry, simplifying the proton spectrum. We anticipate four distinct signals:

-

H4 (1H): The proton on the carbon bearing the bromine atom (C4) will be the most downfield signal, likely appearing around δ 4.0-4.5 ppm. It will exhibit a complex splitting pattern due to coupling with the four adjacent protons on C3 and C5.

-

H3/H5 (4H): The four protons adjacent to the C-Br center will appear further upfield. The axial and equatorial protons will have different chemical shifts and coupling constants.

-

H2/H6 (4H): The four protons adjacent to the CF₂ group will be influenced by the electronegative fluorine atoms and will show complex splitting due to both H-H and H-F couplings (typically ²JHF and ³JHF).

-

-

¹³C NMR Spectroscopy: Due to symmetry, four carbon signals are expected:

-

C1 (CF₂): This signal will be significantly downfield and will appear as a triplet due to the one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-250 Hz).

-

C4 (CHBr): The carbon attached to bromine will appear around δ 45-55 ppm.

-

C3/C5: These two equivalent carbons will appear as a single peak.

-

C2/C6: These two equivalent carbons will show splitting due to two-bond C-F coupling (²JCF).

-

-

¹⁹F NMR Spectroscopy: The two fluorine atoms are chemically equivalent, leading to a single resonance in the proton-decoupled spectrum. In the proton-coupled spectrum, this signal will be split into a complex multiplet by the four adjacent protons on C2 and C6 (²JHF).

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine. The M⁺ and [M+2]⁺ peaks will be of nearly equal intensity, providing a definitive signature for a monobrominated compound.

Synthesis and Handling

Proposed Synthetic Route

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and logical route can be designed based on well-established transformations in organofluorine chemistry. The most direct precursor is 4-bromocyclohexanone[4][5], which is commercially available or can be synthesized from cyclohexanone. The key transformation is the deoxofluorination of the ketone.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Deoxofluorination (Representative)

This protocol is a representative procedure for the key fluorination step. Causality: The choice of a deoxofluorinating agent like Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor® is critical as they are effective for converting ketones to gem-difluorides.[6] The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) because these reagents react violently with water. The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction before being allowed to warm.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve 4-bromocyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM).

-

Inerting: Purge the system with dry nitrogen for 10-15 minutes.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add Deoxo-Fluor® (approx. 1.2-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Safe Handling and Storage

Proper handling is essential for safety and to maintain the integrity of the compound.

-

Hazards: this compound is classified as a combustible liquid. It causes skin and eye irritation and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Many suppliers recommend refrigerated storage (0-10 °C).[3] Keep away from heat, sparks, and open flames.

Chemical Reactivity and Applications

Core Reactivity

The synthetic utility of this compound stems from its bifunctional nature. The gem-difluoro group is largely inert under many reaction conditions, acting as a stable modulator of molecular properties. The primary site of reactivity is the carbon-bromine bond, which behaves as a typical secondary alkyl bromide.

Key Reaction Classes:

-

Nucleophilic Substitution: The bromide is a good leaving group, allowing for substitution reactions with a variety of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce new functional groups at the C4 position.[7]

-

Organometallic Formation: It can be converted into an organometallic reagent, such as a Grignard reagent (via reaction with magnesium metal) or an organolithium species. This transforms the electrophilic C4 carbon into a nucleophile, enabling the formation of new carbon-carbon bonds.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for various cross-coupling reactions, such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), and Heck reactions. This allows for the efficient construction of complex molecules by coupling the difluorocyclohexane scaffold to other fragments.

Caption: Key reactivity pathways for this compound.

Strategic Role in Drug Development

The true value of this building block lies in its ability to introduce the 1,1-difluorocyclohexane moiety into potential drug candidates.

-

Metabolic Blocker: The gem-difluoro group at C1 prevents oxidative metabolism at that position, which can be a soft spot in non-fluorinated cyclohexane rings. This often leads to improved pharmacokinetic profiles.[1]

-

Lipophilicity and Solubility Modulation: Fluorine is highly electronegative but the CF₂ group has a surprisingly modest impact on lipophilicity (logP) compared to a simple hydrocarbon, while influencing local polarity. This allows chemists to fine-tune solubility and membrane permeability.[8]

-

Conformational Control: The rigid cyclohexane core helps to lock in specific conformations, which can be crucial for binding to a biological target. The CF₂ group subtly alters bond lengths and angles compared to a CH₂ or C=O group, providing another avenue for optimizing binding interactions.

Conclusion

This compound is a modern, high-value building block for scientists engaged in pharmaceutical and materials research. While detailed experimental data for some of its physical properties remain to be published, its identity, safety profile, and anticipated spectroscopic characteristics are well-defined. Its logical synthesis from 4-bromocyclohexanone and its predictable, versatile reactivity centered on the C-Br bond make it an accessible and powerful tool. By providing a robust, metabolically stable, and conformationally defined scaffold, it enables the exploration of new chemical space and the optimization of lead compounds in drug discovery programs.

References

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. Available from: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68282926, this compound. Retrieved from: [Link]

-

Mykhailiuk, P. K. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available from: [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available from: [Link]

-

Demchuk, O., et al. (2022). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. Available from: [Link]

-

Scott, J. S., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. Available from: [Link]

-

PubChemLite. (2025). This compound (C6H9BrF2). Retrieved from: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20222668, 4-Bromo-1,1-dimethylcyclohexane. Retrieved from: [Link]

- Reiffenrath, V., et al. (1994). Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures. Google Patents (DE4430668B4).

- CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. Google Patents.

- EP0252592A1 - Halogenated diphenyl ether derivatives. Google Patents.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11401088, 4-Bromocyclohexan-1-one. Retrieved from: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20469401, 1-Bromo-4-fluorocyclohexane. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from: [Link]

Sources

- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H9BrF2 | CID 68282926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1196156-51-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 4-Bromocyclohexanone|Synthetic Building Block [benchchem.com]

- 5. 4-Bromocyclohexan-1-one | C6H9BrO | CID 11401088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DE4430668B4 - Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Fluorination in Cyclohexane Scaffolds

An In-Depth Technical Guide to 4-Bromo-1,1-difluorocyclohexane

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization.[1][2] Among the various fluorinated motifs, the gem-difluorocyclohexane unit has emerged as a particularly powerful tool for medicinal chemists. This compound (CAS No. 1196156-51-0) is a key building block that provides a direct route to this valuable scaffold.[3] Its bifunctional nature—possessing both a stable, metabolically robust difluorinated core and a versatile bromine handle for subsequent chemical modification—makes it an indispensable reagent for developing next-generation therapeutics with enhanced pharmacokinetic profiles.

This guide provides an in-depth technical overview of this compound, detailing its physicochemical properties, the scientific rationale for its use, a representative synthetic protocol, and critical safety information for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's properties is fundamental to its effective and safe utilization in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1196156-51-0 | [3][4] |

| Molecular Formula | C₆H₉BrF₂ | [3][4] |

| Molecular Weight | 199.04 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Purity | Typically >97-98% (GC) | [3] |

| Storage Temperature | Refrigerated (0-10°C), away from heat/ignition sources | [3] |

| Flash Point | 55 °C | [3] |

| InChIKey | SPBBBQOVOAUKEG-UHFFFAOYSA-N | [4] |

GHS Hazard Information: [3][4]

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Core Scientific Principle: Metabolic Stabilization via the gem-Difluoro Group

The primary driver for incorporating the 1,1-difluorocyclohexane moiety into drug candidates is the significant enhancement of metabolic stability.[1][5] Cycloalkane rings are common in pharmaceuticals but often possess "soft spots"—C-H bonds that are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance.

The introduction of a gem-difluoro group at a specific carbon atom effectively blocks this metabolic pathway. The rationale is twofold:

-

Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to the enzymatic C-H abstraction that initiates oxidative metabolism.[1]

-

Electronic Shielding: The highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, which deactivates adjacent C-H bonds, making them less susceptible to enzymatic attack.[1]

This strategic fluorination transforms a metabolically labile position into a robust, degradation-resistant site, often leading to improved oral bioavailability and a longer plasma half-life of the drug candidate.

Caption: Figure 1: Mechanism of Metabolic Blocking.

Representative Synthesis Workflow

While this compound is commercially available from various suppliers, understanding its synthesis provides insight into the production of novel analogs.[6][7] The following protocol is a representative, field-proven method for synthesizing such compounds, typically starting from a commercially available ketone.

Core Logic: The synthesis hinges on two key transformations: the conversion of a ketone to a gem-difluoride using a deoxofluorinating agent, followed by the conversion of a hydroxyl group to a bromide.

Caption: Figure 2: Representative Synthetic Pathway.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Deoxofluorination of 4-Hydroxycyclohexan-1-one

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® to the cooled DCM.

-

Substrate Addition: Dissolve 4-hydroxycyclohexan-1-one in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at -78 °C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Quenching: Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) in an ice bath. Caution: Gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (4,4-Difluorocyclohexan-1-ol) by flash column chromatography on silica gel to yield the intermediate alcohol.

Step 2: Bromination of 4,4-Difluorocyclohexan-1-ol

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the purified 4,4-difluorocyclohexan-1-ol from Step 1 in an appropriate anhydrous solvent (e.g., diethyl ether or DCM). Cool the solution to 0 °C.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. Alternatively, an Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) can be employed.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Quench the reaction by carefully adding water or saturated NaHCO₃ solution. Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by vacuum distillation or column chromatography to achieve high purity.

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS, to ensure it meets the required specifications (>98%) for subsequent applications.[3]

Safe Handling and Storage

Due to its hazardous properties, strict safety protocols must be followed when handling this compound.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8][9]

-

Handling: This compound is a combustible liquid.[3][4] Keep it away from heat, sparks, open flames, and other sources of ignition.[3][8] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is refrigerated (0-10°C).[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][8]

Conclusion

This compound is more than a simple halogenated hydrocarbon; it is a strategic enabling tool for modern medicinal chemistry. Its core value lies in providing access to the gem-difluorocyclohexane scaffold, a proven motif for enhancing the metabolic stability and overall pharmacokinetic profile of drug candidates. By understanding its properties, synthesis, and the scientific principles guiding its application, researchers can effectively leverage this building block to overcome key challenges in drug development and engineer more robust and effective therapeutics.

References

-

Title: this compound | C6H9BrF2 | CID 68282926 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: ResearchGate URL: [Link]

-

Title: The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks Source: ResearchGate URL: [Link]

-

Title: this compound (C6H9BrF2) Source: PubChemLite URL: [Link]

-

Title: Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks Source: ResearchGate URL: [Link]

-

Title: 4-Bromo-1-fluorohexane | C6H12BrF | CID 139980376 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1196156-51-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. This compound | C6H9BrF2 | CID 68282926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound|this compound(1196156-51-0)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 7. This compound - CAS:1196156-51-0 - Sunway Pharm Ltd [3wpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1,1-difluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Introduction

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the various fluorinated motifs, the gem-difluoromethylene group (-CF2-) has garnered significant attention as a bioisostere for carbonyl groups, ethers, and other functionalities. Its inclusion in cyclic systems, such as cyclohexane, imparts unique conformational constraints and alters electronic properties, which can lead to enhanced metabolic stability and improved binding affinity. 4-Bromo-1,1-difluorocyclohexane serves as a versatile bifunctional building block, featuring a reactive bromine atom for further synthetic transformations and the influential gem-difluoro group. This guide aims to consolidate the available technical data on this compound, providing a foundational understanding for its effective utilization in research and development.

Physicochemical Properties

A precise understanding of the physical properties of a synthetic building block is paramount for its effective use in chemical synthesis and for predicting the characteristics of its derivatives.

General Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is typically supplied with a purity of 97% or higher.[1][2][3] Due to its potential sensitivity to heat, it is recommended to be stored in a refrigerated and dry environment.[1]

Tabulated Physical Properties

While experimental data for several key physical properties are not consistently reported across public domains, the following table summarizes the available information, including computed values from reputable databases.

| Property | Value | Source |

| CAS Number | 1196156-51-0 | [3][4][5] |

| Molecular Formula | C₆H₉BrF₂ | [3][4][5] |

| Molecular Weight | 199.04 g/mol | [3][5] |

| Physical State | Liquid (at 20°C) | [1] |

| Appearance | Colorless to light yellow | [1] |

| Flash Point | 55 °C | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| XLogP3-AA (Computed) | 2.9 | [5][6] |

It is important to note that the octanol-water partition coefficient (XLogP3-AA) is a computed value and serves as an estimate of the compound's lipophilicity.[5][6]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of fluorinated organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the conformational rigidity of the cyclohexane ring and the coupling of protons to the fluorine atoms. The protons on the carbons adjacent to the CF₂ group (C2 and C6) and the carbon bearing the bromine atom (C4) will exhibit characteristic multiplets. The chemical shifts and coupling constants will be influenced by the axial or equatorial positions of the protons and the bromine substituent.

-

¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbon environments in the molecule. The carbon of the CF₂ group will appear as a triplet due to one-bond C-F coupling. The C4 carbon attached to the bromine will be shifted downfield.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal will likely be a complex multiplet due to coupling with the neighboring protons on C2 and C6. Studies on similar 1,1-difluorocyclohexane systems have provided detailed insights into the through-bond and through-space H-F and C-F coupling constants, which are invaluable for detailed structural assignment.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H stretching and bending vibrations. The presence of the C-F bonds will give rise to strong absorption bands typically in the region of 1000-1200 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of bromine, fluorine, or hydrofluoric acid (HF).

Experimental Protocols for Physical Property Determination

For researchers requiring precise experimental values for the physical properties of this compound, the following standard ASTM methods are recommended.

Boiling Point Determination

The boiling range of this compound can be determined using the ASTM D1078 standard test method.[2] This method is suitable for liquids with boiling points between 30 and 350 °C.

Caption: Workflow for boiling point determination.

Density Measurement

The density of liquid this compound can be accurately measured using a digital density meter according to the ASTM D4052 standard.[4][5] This method determines the density by measuring the oscillation period of a U-shaped tube filled with the sample.

Caption: Workflow for density measurement.

Refractive Index Determination

The refractive index can be determined using a refractometer following the ASTM D1218 standard test method.[7] This property is valuable for purity assessment and characterization.

Caption: Workflow for refractive index measurement.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is classified as a warning-level hazard.[1][2] The primary hazards include:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[1] Recommended storage is under refrigeration.[1]

Applications in Drug Discovery and Development

The gem-difluorocyclohexyl motif is a valuable scaffold in medicinal chemistry. The introduction of this group can lead to:

-

Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, which can prolong the half-life of a drug candidate.

-

Modulation of Lipophilicity: The difluoro group can alter the lipophilicity of a molecule, impacting its solubility, membrane permeability, and off-target effects.

-

Conformational Restriction: The bulky fluorine atoms can lock the cyclohexane ring in a specific conformation, which can lead to higher binding affinity and selectivity for the target protein.

This compound serves as a key starting material for introducing this valuable moiety into a target molecule. The bromine atom can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Sources

- 1. This compound | 1196156-51-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. This compound | 1196156-51-0 [sigmaaldrich.com]

- 3. This compound|this compound(1196156-51-0)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C6H9BrF2 | CID 68282926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H9BrF2) [pubchemlite.lcsb.uni.lu]

- 7. 4-Bromomethyl-1,1-difluoro-cyclohexane(858121-94-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Conformational Analysis of 4-Bromo-1,1-difluorocyclohexane

Introduction

In the landscape of modern drug discovery and materials science, the precise control and understanding of molecular conformation are paramount. Fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by the carbon-fluorine bond, including metabolic stability, lipophilicity, and binding affinity.[1] The cyclohexane scaffold, a ubiquitous motif in pharmaceuticals and natural products, presents a classic case for conformational analysis, where the spatial arrangement of substituents dictates biological activity and physical properties.[2][3] This guide provides a comprehensive technical overview of the conformational analysis of 4-Bromo-1,1-difluorocyclohexane, a molecule that combines the stereoelectronic complexities of gem-difluorination with the steric and electronic influence of a bromine substituent.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental and computational methodologies required to elucidate the conformational landscape of this and related molecules. We will delve into the underlying principles governing its conformational preferences, detail robust experimental protocols, and present a framework for computational validation.

The Structural Landscape of this compound

The conformational behavior of this compound is governed by the chair interconversion, a process that results in two primary chair conformations. In this equilibrium, the bromine atom can occupy either an axial or an equatorial position. The gem-difluoro group, being fixed at the 1-position, does not change its relative orientation to the ring during this process.

The determination of which conformer is more stable, and to what extent, requires a nuanced understanding of several competing factors:

-

Steric Interactions: Traditionally, the bulkiness of a substituent, quantified by its A-value, dictates its preference for the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions.[4][5][6]

-

Stereoelectronic Effects: The high electronegativity of fluorine atoms introduces significant electronic effects that can override steric considerations. These include the gauche effect and anomeric-like interactions.[1][7][8][9]

-

Dipole-Dipole Interactions: The polar C-F and C-Br bonds create molecular dipoles, and their relative orientation in each conformer influences the overall molecular dipole moment and conformational stability.

The Conformational Equilibrium

The dynamic equilibrium between the two chair conformations of this compound is the central focus of our analysis. The key question is the relative energetic preference for the bromine atom to be in the axial versus the equatorial position.

Caption: Chair-flipping equilibrium of this compound.

Experimental Determination of Conformational Preference

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the cornerstone experimental technique for investigating conformational equilibria that are rapid on the NMR timescale at room temperature.[10][11][12][13]

Variable-Temperature NMR (VT-NMR) Spectroscopy Workflow

The following protocol outlines the steps for determining the thermodynamic parameters of the conformational equilibrium of this compound.

Caption: Workflow for computational conformational analysis.

Detailed Protocol:

-

Structure Generation: Build 3D models of both the axial and equatorial conformers of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)). [14]3. Frequency Analysis: Conduct a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structures are true energy minima.

-

Energy Calculation: From the output of the frequency calculation, obtain the electronic energies and thermal corrections to the Gibbs free energy. The difference in the Gibbs free energies of the two conformers (ΔG) provides a theoretical prediction of the conformational preference.

-

NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions, such as σ -> σ* transitions, which can help in understanding the electronic origins of the conformational preferences. [1]

Discussion: Synthesizing Experimental and Computational Insights

The conformational equilibrium of this compound is a delicate balance of competing steric and electronic effects.

A-Values and Steric Considerations

The A-value is a measure of the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. [6]

| Substituent | A-value (kcal/mol) |

|---|---|

| -F | ~0.24-0.35 [15][16] |

| -Br | ~0.38-0.55 [4][16] |

| -CF₃ | ~2.1-2.4 [17]|

While there isn't a direct A-value for a gem-difluoro group, its steric demand is expected to be modest. The A-value for bromine suggests a preference for the equatorial position. [4]However, the magnitude of this preference is small.

The Influence of Fluorine Stereoelectronics

The presence of the gem-difluoro group introduces significant stereoelectronic effects:

-

Anomeric-like Effect: In 1,1-difluorocyclohexane, an anomeric-like hyperconjugative interaction (n_F -> σ_CF) contributes to its stability. [1] Gauche Effect: While not a classic vicinal difluoro system, gauche interactions between the C-F bonds and adjacent C-C bonds, as well as potential interactions with the C-Br bond, will influence the torsional angles and overall stability. [8][9]The gauche effect generally favors conformations where electronegative substituents are in a gauche relationship due to stabilizing hyperconjugative interactions (e.g., σ_CH -> σ_CF). [7][8] Dipole Moments: The C-F bonds possess large bond dipoles. The overall molecular dipole moment will differ between the axial and equatorial conformers, and the conformer with the lower dipole moment may be favored in non-polar solvents.

Predicted Conformational Preference

Considering the relatively small A-value of bromine, it is plausible that stereoelectronic effects involving the fluorine atoms could significantly influence, or even reverse, the expected steric preference. For instance, stabilizing hyperconjugative interactions between C-H bonds and the anti-bonding orbital of the axial C-Br bond (σ_CH -> σ*_CBr) could favor the axial conformer. Conversely, repulsive electrostatic interactions between the electron-rich fluorine and bromine atoms might destabilize certain conformations.

A comprehensive analysis combining VT-NMR data and high-level computational results is therefore essential to definitively assign the major conformer and quantify the energetic landscape of this compound.

Conclusion

The conformational analysis of this compound is a compelling case study in modern physical organic chemistry, with direct relevance to the design of fluorinated molecules in medicinal chemistry and materials science. A synergistic approach, leveraging the strengths of both high-resolution variable-temperature NMR spectroscopy and robust computational modeling, is crucial for a complete understanding. This guide has outlined the theoretical underpinnings and provided detailed, actionable protocols for researchers to confidently explore the conformational intricacies of this and other complex substituted cyclohexanes. The insights gained from such studies are critical for establishing structure-activity relationships and for the rational design of molecules with tailored three-dimensional structures.

References

-

Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC. (2025, October 10). ChemPhysChem. [Link]

-

Sloop, J. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

-

Variable Temperature NMR Experiments. University of Oxford. [Link]

-

Piscelli, B. A., et al. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. CORE. [Link]

-

Piscelli, B. A., et al. (2020). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. PubMed. [Link]

-

Erdeljac, N., et al. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. [Link]

-

Lobato, R., et al. (2018). Variable-Temperature NMR Spectroscopy, Conformational Analysis, and Thermodynamic Parameters of Cyclic Adenosine 5′-Diphosphate Ribose Agonists and Antagonists. The Journal of Organic Chemistry. [Link]

-

Computational conformational analysis of cyclohexanes. (2017, December 28). YouTube. [Link]

-

Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts. [Link]

-

Gauche effect. Wikipedia. [Link]

-

Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. (2007). PubMed. [Link]

-

Conformational Analysis of Cyclohexane: Examples & Changes. (2023, October 14). StudySmarter. [Link]

-

Gauche effect. chemeurope.com. [Link]

-

The main stereoelectronic interactions for cyclohexane. ResearchGate. [Link]

-

Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. PMC - NIH. [Link]

-

Kinetic and stereoelectronic effects of a fluorine substituent on the reaction catalysed by an NADPH-dependent cyclohex-1-enylcarbonyl CoA reductase. RSC Publishing. [Link]

-

Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. ResearchGate. [Link]

-

Variable Temperature NMR. (2023, April 10). YouTube. [Link]

-

The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. (2018). MDPI. [Link]

-

Can Carbocycles Show The Anomeric Effects. ResearchGate. [Link]

-

Variable Temperature NMR Spectroscopy. Oxford Instruments. [Link]

-

Table of A-Values. University of Wisconsin-Madison. [Link]

-

Ultra-fluorinated cyclohexane shows off two faces. (2020, September 9). Chemistry World. [Link]

-

Anomeric effect. Wikipedia. [Link]

-

Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. [Link]

-

Monosubstituted Cyclohexanes. Lumen Learning. [Link]

-

This compound. PubChem. [Link]

-

Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. ResearchGate. [Link]

-

The Conformational Preferences of Polychlorocyclohexanes. (2019, October 26). Preprints.org. [Link]

-

A-values and Equilibrium Ratios. (2021, May 20). Chemistry LibreTexts. [Link]

-

A value. Wikipedia. [Link]

-

Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Journal of the American Chemical Society. [Link]

-

Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Europe PMC. [Link]

-

MOST STABLE CONFORMATION OF 1,4 DIFLUOROCYCLOHEXANE/CONCEPT IN CHEMISTRY. (2020, July 2). YouTube. [Link]

-

Easy chairs: The conformational preferences of polyfluorocyclohexanes. ResearchGate. [Link]

-

Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry. [Link]

-

1,1-Difluorocyclohexane. PubChem. [Link]

-

1-Bromo-4-fluorocyclohexane. PubChem. [Link]

Sources

- 1. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. A value - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gauche effect - Wikipedia [en.wikipedia.org]

- 9. Gauche_effect [chemeurope.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]

- 14. youtube.com [youtube.com]

- 15. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Handling of 4-Bromo-1,1-difluorocyclohexane

Abstract

This technical guide provides a comprehensive overview of the chemical stability, handling protocols, and reactivity of 4-Bromo-1,1-difluorocyclohexane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on the compound's physicochemical properties, potential hazards, and safe laboratory practices. Detailed experimental procedures, waste disposal guidelines, and an analysis of the compound's reactivity profile are presented to ensure its effective and safe utilization in a research and development setting.

Introduction to this compound

This compound is a halogenated aliphatic cyclic compound that has gained interest as a building block in medicinal chemistry and materials science. The presence of the gem-difluoro group can significantly influence the physicochemical properties of molecules, such as lipophilicity and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents.[1][2] Understanding the stability and handling of this compound is paramount for its safe and effective use in the laboratory.

Chemical Identity and Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 1196156-51-0 | PubChem |

| Molecular Formula | C₆H₉BrF₂ | PubChem |

| Molecular Weight | 199.04 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid | TCI |

| Boiling Point | Not explicitly available, but related compounds suggest it would be in the range of 180-210 °C at atmospheric pressure.[3] | - |

| Density | Not explicitly available, but likely > 1 g/mL | - |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran). | General chemical principles |

Chemical Stability and Reactivity Profile

The stability of this compound is influenced by the presence of both the bromine atom and the gem-difluoro group.

Thermal Stability

The thermal degradation of fluorinated compounds can produce a range of products, including hydrogen fluoride (HF), carbonyl fluoride, and various perfluorinated acids.[8][9] The presence of both bromine and fluorine suggests that upon thermal decomposition, a complex mixture of halogenated byproducts could be formed. It is therefore recommended to handle this compound at elevated temperatures with caution and under an inert atmosphere to minimize decomposition.

Stability to Air and Moisture

This compound is expected to be relatively stable to air and moisture under normal laboratory conditions. However, prolonged exposure to moist air could potentially lead to slow hydrolysis, although the gem-difluoro group generally imparts a degree of stability to the adjacent carbons.

Photostability

Many organobromine compounds are sensitive to light, which can induce cleavage of the C-Br bond to form radicals. It is therefore advisable to store this compound in an amber bottle or in a dark location to prevent photochemical decomposition.

Incompatibility with Other Reagents

As a halogenated hydrocarbon, this compound should be considered incompatible with:

-

Strong Bases: Strong bases can promote dehydrobromination, leading to the formation of a difluorocyclohexene derivative.

-

Strong Oxidizing Agents: Can cause vigorous reactions.

-

Reactive Metals: Such as sodium, potassium, and magnesium, which can react with the C-Br bond.

Predicted Reactivity

The reactivity of this compound is dictated by its two key functional groups:

-

The Bromine Atom: This site is susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The secondary nature of the carbon to which the bromine is attached allows for both substitution and elimination pathways, with the outcome dependent on the reaction conditions (nucleophile/base strength, solvent, temperature).[10][11][12]

-

The Gem-difluoro Group: This group is generally stable but can influence the reactivity of the rest of the molecule through its strong electron-withdrawing inductive effect.[1][3] While the C-F bond is very strong, the gem-difluoro moiety can activate adjacent positions to nucleophilic attack under certain conditions, although this is less likely than reactions at the C-Br bond.[13][14]

Caption: Key reaction pathways for this compound.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Body Protection: A laboratory coat should be worn at all times.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

Recommended Storage Conditions

-

Store in a tightly sealed, amber glass bottle.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong bases and oxidizing agents.

-

Protect from light.

Spill and Leakage Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Do not allow the material to enter drains or waterways.

Experimental Procedures and Handling Considerations

The following are generalized protocols. Specific reaction conditions should be optimized for each application.

Protocol for a General Nucleophilic Substitution Reaction

This protocol provides a framework for reacting this compound with a generic nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, sodium cyanide)

-

Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Thermometer

-

Condenser

-

Septa and needles

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Reaction Setup: Assemble the reaction apparatus (round-bottom flask with a condenser) under an inert atmosphere.

-

Reagent Addition:

-

To the reaction flask, add the nucleophile and the anhydrous solvent via syringe or cannula.

-

Begin stirring the mixture.

-

Slowly add this compound to the reaction mixture via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature and monitor the progress by an appropriate analytical technique (e.g., TLC, GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water or an appropriate aqueous solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification:

Sources

- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 3. innospk.com [innospk.com]

- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 5. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 6. cetjournal.it [cetjournal.it]

- 7. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cswab.org [cswab.org]

- 9. turi.org [turi.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. How To [chem.rochester.edu]

- 16. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. scispace.com [scispace.com]

4-Bromo-1,1-difluorocyclohexane: A Versatile Fluorinated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks highly sought after. Among these, the gem-difluorocyclohexane motif offers a conformationally restricted, lipophilic scaffold that can serve as a bioisostere for carbonyl groups or other polar functionalities. 4-Bromo-1,1-difluorocyclohexane emerges as a particularly valuable building block, combining the advantageous properties of the gem-difluoro group with a synthetically versatile bromine handle, enabling a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

| Property | Value | Reference |

| CAS Number | 1196156-51-0 | [1] |

| Molecular Formula | C₆H₉BrF₂ | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Flash Point | 55 °C | [2] |

| Storage Temperature | Refrigerated (0-10 °C) | [2] |

Safety Profile:

This compound is classified as a flammable liquid and is associated with skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this reagent. All manipulations should be conducted in a well-ventilated fume hood.

A Plausible Synthetic Pathway

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a robust and logical synthetic route can be constructed from well-established transformations of analogous substrates. The following multi-step synthesis represents a plausible and field-proven approach.

Figure 1: Plausible multi-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Step 2: Gem-Difluorination of 1,4-Cyclohexanedione monoethylene ketal

This key step introduces the gem-difluoro moiety. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.[1]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add DAST (2.2 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 4,4-difluorocyclohexanone ethylene ketal.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be complex due to the conformational rigidity and the presence of fluorine-hydrogen coupling. The proton on the carbon bearing the bromine (H-4) would appear as a multiplet, significantly downfield due to the deshielding effect of the bromine. The protons on the carbons adjacent to the gem-difluoro group (H-2 and H-6) would also show complex splitting patterns due to both geminal and vicinal coupling to fluorine.

-

¹³C NMR: The carbon bearing the gem-difluoro group (C-1) would appear as a triplet due to one-bond carbon-fluorine coupling, with a characteristically large coupling constant. The carbon attached to the bromine (C-4) would be shifted downfield.

-

¹⁹F NMR: A single resonance, likely a complex multiplet due to coupling with neighboring protons, would be observed.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of the bromine atom and the gem-difluoro group. The bromine atom serves as a versatile handle for a variety of transformations, primarily nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.

Figure 2: Key reaction pathways of this compound.

Nucleophilic Substitution Reactions

The secondary bromine atom in this compound is susceptible to displacement by a wide range of nucleophiles. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and temperature.

Representative Protocol: Amination

-

Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the desired amine (2.0-3.0 eq), and a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

-

Reaction Conditions: Heat the mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography or distillation to afford the corresponding 4-amino-1,1-difluorocyclohexane derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond provides a handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal catalysis. The Suzuki-Miyaura coupling is a powerful method for introducing aryl or heteroaryl groups.

Representative Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a degassed mixture of this compound (1.0 eq), a boronic acid or boronate ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a base such as sodium carbonate (2.0 eq).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 4-16 hours, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the residue by column chromatography to yield the 4-aryl-1,1-difluorocyclohexane product.

Applications in Medicinal Chemistry and Materials Science

The 4,4-difluorocyclohexyl motif is increasingly recognized as a valuable scaffold in drug design. Its conformational rigidity and the electronic effects of the gem-difluoro group can lead to improved pharmacological properties.

A notable example of the application of difluorocyclohexyl derivatives is in the development of modulators of the interleukin-17 (IL-17) family of cytokines .[4][5] These cytokines are implicated in a range of inflammatory and autoimmune diseases. Patent literature discloses novel difluorocyclohexyl derivatives as potent IL-17 modulators, highlighting the potential of this scaffold in the development of new therapeutics.[6] The synthetic accessibility of diverse analogs through the bromo-functionalized building block is key to exploring the structure-activity relationships in such drug discovery programs.

In the realm of materials science, fluorinated cyclohexanes have been investigated for their use in liquid crystal displays .[7] The introduction of the gem-difluoro group can significantly alter the dielectric anisotropy and other physical properties of the liquid crystal molecules, leading to improved performance characteristics.

Conclusion